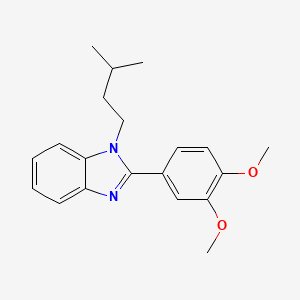

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole class, characterized by a benzene ring fused to an imidazole ring and substituted with dimethoxyphenyl and methylbutyl groups. This compound, like others in its class, is of interest due to its structural specificity and potential for varied chemical reactions and properties (Khalaji et al., 2011).

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, often involves condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives under specific conditions. The compound can be synthesized through a variety of methods, including intermediate formation and cyclocondensation, which highlights the versatility and reactivity of the benzimidazole framework (Gürbüz et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been elucidated through crystallographic studies, revealing a dihedral angle between the dimethoxyphenyl group and the benzimidazole system, suggesting a specific spatial arrangement that could influence its chemical reactivity and interactions (Khalaji et al., 2011).

Chemical Reactions and Properties

Benzimidazole compounds are known for their rich chemistry, including nucleophilic substitution reactions, electrophilic addition reactions, and the ability to form complexes with various metals. These reactions are pivotal for the functionalization of the benzimidazole core and the synthesis of more complex molecules (Gürbüz et al., 2016).

Physical Properties Analysis

The physical properties of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, such as solubility, melting point, and crystal structure, are determined by its molecular geometry and substituent effects. These properties are crucial for understanding its behavior in different environments and for its application in various fields (Khalaji et al., 2011).

Aplicaciones Científicas De Investigación

Agricultural Applications

Benzimidazole derivatives, such as carbendazim (MBC) and tebuconazole (TBZ), have been utilized in agriculture for the prevention and control of fungal diseases. Innovations in carrier systems, like solid lipid nanoparticles and polymeric nanocapsules, have been developed to enhance the efficacy of these fungicides. These carrier systems offer modified release profiles, increased transfer to the site of action, and reduced environmental and human toxicity. Such advancements indicate the potential for benzimidazole derivatives to contribute to more sustainable and efficient agricultural practices (Campos et al., 2015).

Anticancer Research

Benzimidazole derivatives have been synthesized and tested for their anticancer activities. For example, some derivatives demonstrated moderate cytotoxic effects towards HeLa cells, indicating their potential as anticancer agents. This suggests that with further research, benzimidazole derivatives could play a role in the development of new cancer therapies (El‐Shekeil et al., 2012).

Material Science

In material science, benzimidazole derivatives have been used as catalysts and in the synthesis of novel materials. For instance, a protocol for synthesizing benzoxazole, benzoimidazole, and benzothiazole heterocycles using Fe(III)–Schiff base/SBA-15 as a nanocatalyst highlights the versatility of benzimidazole derivatives in facilitating eco-friendly chemical processes (Bardajee et al., 2016).

Synthesis of Novel Compounds

The development of new benzimidazole derivatives with improved properties is an ongoing area of research. For example, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts have been synthesized and screened for their anticancer activity, demonstrating the potential for benzimidazole derivatives to be tailored for specific therapeutic applications (Yang et al., 2019).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(2)11-12-22-17-8-6-5-7-16(17)21-20(22)15-9-10-18(23-3)19(13-15)24-4/h5-10,13-14H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHRWLXJBVXNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)